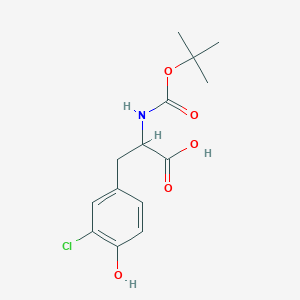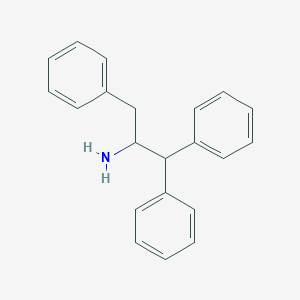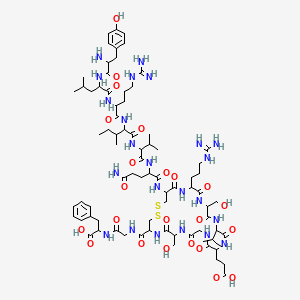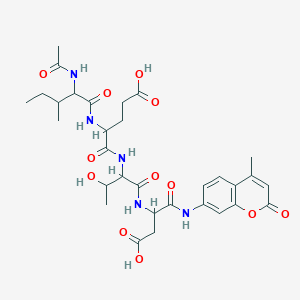
Cy7 diacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cy7 diacid is a member of the cyanine dye series, known for its near-infrared fluorescence properties. It is commonly used as a fluorescent marker for biomolecules, particularly in biological and medical research. The compound can interact with biomolecules and bind to double-helical DNA through intercalation, exhibiting enhanced fluorescence upon binding .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cy7 diacid typically involves the reaction of cyanine dyes with specific reagents to introduce carboxylic acid groups. The process often requires careful control of reaction conditions, including temperature, solvent, and pH, to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing production costs. The use of advanced purification techniques, such as chromatography and recrystallization, is common to achieve the required quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
Cy7 diacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: Reduction reactions can modify the electronic structure of this compound, affecting its interaction with biomolecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and pH adjustments to achieve the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation may produce oxidized derivatives with altered fluorescence, while substitution reactions can yield this compound derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Cy7 diacid has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical assays and studies.
Biology: Employed in imaging techniques to study cellular and molecular processes.
Medicine: Utilized in diagnostic imaging and therapeutic monitoring, particularly in near-infrared imaging.
Industry: Applied in the development of advanced materials and sensors for various industrial applications
Wirkmechanismus
The mechanism of action of Cy7 diacid involves its ability to bind to biomolecules, particularly DNA, through intercalation. This binding enhances the fluorescence of the compound, making it useful for imaging and detection purposes. The molecular targets include double-helical DNA, and the pathways involved are related to the fluorescence emission upon binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cy5.5: Another cyanine dye with similar fluorescence properties but different excitation and emission wavelengths.
Cy3.5: A cyanine dye with shorter wavelength fluorescence compared to Cy7 diacid.
Cy3B: A cyanine dye used in various imaging applications with distinct spectral properties.
Uniqueness of this compound
This compound is unique due to its near-infrared fluorescence, which allows for deeper tissue penetration and reduced background fluorescence in biological imaging. This makes it particularly valuable for in vivo imaging and other applications where high sensitivity and specificity are required .
Eigenschaften
Molekularformel |
C39H49BrN2O4 |
|---|---|
Molekulargewicht |
689.7 g/mol |
IUPAC-Name |
6-[(2Z)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide |
InChI |
InChI=1S/C39H48N2O4.BrH/c1-38(2)30-20-14-16-22-32(30)40(28-18-8-12-26-36(42)43)34(38)24-10-6-5-7-11-25-35-39(3,4)31-21-15-17-23-33(31)41(35)29-19-9-13-27-37(44)45;/h5-7,10-11,14-17,20-25H,8-9,12-13,18-19,26-29H2,1-4H3,(H-,42,43,44,45);1H |
InChI-Schlüssel |
BPGNRSBFKVCFLM-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)CCCCCC(=O)O)C.[Br-] |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)CCCCCC(=O)O)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5,11,12-Tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one](/img/structure/B12322693.png)

![Tert-butyl 2-amino-5-[[amino-[(4-methoxy-2,3,5-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoate](/img/structure/B12322705.png)
![7-Methoxy-2-(4-methoxyphenyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12322716.png)


![1H-Cycloprop[e]azulen-2-ol, 1a,2,3,4,4a,5,6,7b-octahydro-1,1,4,7-tetramethyl-, [1aR-(1aalpha,2alpha,4alpha,4abeta,7balpha)]-](/img/structure/B12322731.png)
![(2S,3R,4R)-2-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-3-furanmethanol; (+)-Lariciresinol dimethyl ether](/img/structure/B12322741.png)


![(12-Methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-20-yl) acetate](/img/structure/B12322768.png)

![3-[1-(Dimethylamino)ethyl]phenyl diethylcarbamate](/img/structure/B12322779.png)

